6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine
Overview
Description
“6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine” is a compound that belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond . It has been used in the synthesis of new axially chiral reagents .
Synthesis Analysis
The synthesis of “6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine” involves the use of various reagents and catalysts. Two new axially chiral reagents derived from 6,6’-dimethyl-2,2’-biphenyldiamine were synthesized . Their chiral separation and detection abilities were evaluated by derivatizing proteinogenic amino acid standards in reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Molecular Structure Analysis
The molecular structure of “6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine” is complex and involves various chemical bonds and interactions. The molecule is nonplanar at room temperature in order to avoid steric clashes between the substituents . This can give rise to chirality depending on the substituents .
Chemical Reactions Analysis
The chemical reactions involving “6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine” are diverse and can lead to various products. For instance, a Friedel-Crafts alkylation reaction is an electrophilic aromatic substitution reaction in which a carbocation is attacked by a pi bond from an aromatic ring .
Scientific Research Applications
Electrochemical Response and Molecular Structures
- 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine and its derivatives exhibit significant electrochemical properties. These compounds undergo reversible oxidations, with the introduction of methyl groups at specific positions leading to electronic decoupling of the arylamine moieties. This has implications for their thermodynamic stability and spectroelectrochemistry, making them valuable in materials chemistry (Low et al., 2004).
Applications in Asymmetric Synthesis
- The compound has been used in chiral catalysis. For instance, a chiral biphenyl-containing diamine complexed with OsO4 showed high enantioselectivity in the dihydroxylation of trans-stilbene, demonstrating its potential in enantioselective catalysis (Haubenstock & Subasinghe, 1992).
Influence on Polymer Properties
- Substituted biphenyldiamines, including this compound, are crucial in determining the properties of polyimides. Their three-dimensional configurations significantly impact the resulting polyimides' mechanical and thermal properties, proving their importance in polymer science (Chuang et al., 1997).
Role in Synthesis of Chiral Compounds
- This compound is utilized in the synthesis of chiral compounds, particularly as a building block in producing diamide-bridged biaryl ligands. These ligands are critical in various asymmetric transformations and catalysis processes (Auras & Trapp, 2022).
Development of Advanced Materials
- This compound derivatives have been synthesized and incorporated into various polyamides and polyimides. These materials exhibit unique properties like high solubility, thermal stability, and mechanical strength, making them suitable for advanced engineering applications (Liaw et al., 1998; Liaw et al., 2006).
Catalysis and Chemical Transformations
- Derivatives of this compound have been used in catalysis, particularly in metal-catalyzed cross-coupling reactions. These applications highlight its role in facilitating chemical transformations essential in pharmaceutical and material science research (Saito & Fu, 2007).
Mechanism of Action
Target of Action
6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine is a complex compound that primarily targets aluminum alkyl and alkoxide complexes . These targets play a crucial role in various chemical reactions, particularly in the ring-opening polymerization (ROP) of rac-lactide .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It is used in the synthesis and characterization of aluminum alkyl and alkoxide complexes bearing racemic 6,6’-dimethylbiphenyl-bridged salen-type ligands . The compound’s interaction with its targets results in the formation of mono- and dinuclear aluminum methyl complexes .
Biochemical Pathways
The affected biochemical pathway involves the ring-opening polymerization (ROP) of rac-lactide . This process is crucial for the production of polylactic acid (PLA), a biodegradable polymer with numerous applications in packaging, agriculture, medicine, and other industries.
Result of Action
The primary result of the compound’s action is the formation of PLA through the ROP of rac-lactide . The polymerization initiated by complexes in the presence of iPrOH showed living features, affording PLAs with narrow molecular weight distributions .
Action Environment
The action of 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine can be influenced by various environmental factors. For instance, the temperature of the reaction environment can significantly affect the efficiency of the ROP of rac-lactide . The compound’s action, efficacy, and stability may also be influenced by the presence of other substances in the reaction mixture.
properties
IUPAC Name |
2-(2-amino-6-methylphenyl)-3-methylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUUKQCKNKUMBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C2=C(C=CC=C2N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903238 | |
Record name | NoName_3867 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90903238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788459 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
3685-05-0, 3685-06-1 | |
Record name | (S-(-)6,6'-Dimethyl-2,2'-biphenyldiamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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